2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide
Description
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a brominated pyrimidoindazole core, which is known for its biological activity, and a pyridylmethylacetamide moiety, which can enhance its binding affinity and specificity towards certain biological targets.
Properties
Molecular Formula |
C20H18BrN5O |
|---|---|
Molecular Weight |
424.3 g/mol |
IUPAC Name |
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide |
InChI |
InChI=1S/C20H18BrN5O/c1-12-17(10-19(27)23-11-15-5-3-4-8-22-15)13(2)26-20(24-12)16-7-6-14(21)9-18(16)25-26/h3-9H,10-11H2,1-2H3,(H,23,27) |
InChI Key |
JTGIQQHFXOWPKL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC2=C3C=CC(=CC3=NN12)Br)C)CC(=O)NCC4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide typically involves multiple steps:
-
Formation of the Pyrimidoindazole Core: : The initial step involves the construction of the pyrimidoindazole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions. For instance, starting with 2,4-dimethylpyrimidine and an appropriate indazole derivative, the cyclization can be facilitated by using a strong acid like sulfuric acid or a base like sodium hydroxide.
-
Bromination: : The next step is the bromination of the pyrimidoindazole core. This is usually carried out using bromine or N-bromosuccinimide (NBS) in an organic solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired position.
-
Acetamide Formation: : The final step involves the introduction of the pyridylmethylacetamide group. This can be achieved through a nucleophilic substitution reaction where the brominated pyrimidoindazole is reacted with 2-pyridylmethylamine in the presence of a coupling agent like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
For industrial-scale production, the synthesis would be optimized for cost-effectiveness and yield. This might involve:
Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve yield.
Catalysis: Employing catalysts to enhance reaction rates and selectivity.
Purification: Implementing large-scale purification techniques such as crystallization or chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of hydroxylated derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the bromine atom or other functional groups.
Substitution: The bromine atom in the compound can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution, hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Hydroxylated derivatives.
Reduction: Reduced bromine derivatives or other functional group reductions.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridylmethylacetamide moiety enhances its binding affinity, allowing it to modulate the activity of these targets. This modulation can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(8-chloro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide
- 2-(8-fluoro-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide
- 2-(8-iodo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide
Uniqueness
The uniqueness of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide lies in its bromine atom, which can significantly influence its chemical reactivity and biological activity. Bromine’s size and electronegativity can enhance the compound’s ability to interact with biological targets, making it potentially more effective in certain applications compared to its chloro, fluoro, or iodo analogs.
Biological Activity
The compound 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide is a synthetic organic molecule belonging to the class of pyrimidoindazoles. Its structural complexity and specific functional groups suggest significant potential for various biological activities, particularly in medicinal chemistry.
Chemical Structure and Properties
- Molecular Formula : C20H20BrN5O
- Molecular Weight : Approximately 426.3 g/mol
- Key Functional Groups : Brominated pyrimidoindazole core, acetamide group.
The presence of the bromine atom in the structure enhances its reactivity and potential for biological interactions. The acetamide group may also contribute to its pharmacological properties.
Biological Activities
Research indicates that compounds similar to 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide exhibit a range of biological activities:
-
Anticancer Properties :
- Similar compounds have shown efficacy in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies on pyrimidine derivatives have demonstrated their ability to target specific cancer pathways.
-
Anti-inflammatory Effects :
- The compound's structural motifs suggest potential inhibition of inflammatory mediators, which could be beneficial in treating inflammatory diseases.
-
Enzyme Inhibition :
- Preliminary studies indicate that this compound may inhibit specific enzymes such as protein-tyrosine phosphatases, which play a crucial role in cellular signaling pathways.
The unique structure of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide allows for selective interactions with biological targets. Interaction studies using techniques like surface plasmon resonance (SPR) and molecular docking simulations are ongoing to elucidate its binding affinities and mechanisms of action.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
| Study | Findings |
|---|---|
| Zhang et al. (2002) | Demonstrated anticancer activity in pyrimidine derivatives by targeting specific cellular pathways. |
| Manjunatha et al. (2010) | Reported anti-inflammatory properties in similar structures through inhibition of pro-inflammatory cytokines. |
| Suga et al. (2017) | Highlighted the cytotoxic effects of related compounds on neuronal cells, suggesting a dual role in neuroprotection and cytotoxicity depending on concentration and context. |
Synthesis and Optimization
The synthesis of 2-(8-bromo-2,4-dimethylpyrimido[1,2-b]indazol-3-yl)-N-(2-pyridylmethyl)acetamide typically involves several steps:
- Formation of the Pyrimidoindazole Core : Utilizing bromination and other reactions to create the desired ring structure.
- Acetamide Linkage : Coupling with pyridylmethyl amine to form the acetamide bond.
- Purification and Characterization : Employing techniques such as NMR and mass spectrometry to confirm structure and purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
